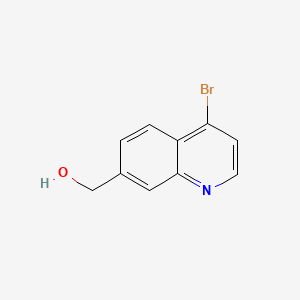

(4-Bromoquinolin-7-yl)methanol

Descripción

(4-Bromoquinolin-7-yl)methanol is a brominated quinoline derivative with a hydroxymethyl (-CH$2$OH) substituent at the 7-position of the quinoline ring and a bromine atom at the 4-position. Its molecular formula is C${10}$H$_8$BrNO, with a molecular weight of 238.08 g/mol. The quinoline scaffold, a bicyclic aromatic system containing a benzene ring fused to a pyridine ring, confers unique electronic and steric properties. The bromine atom enhances electrophilic substitution reactivity, while the hydroxymethyl group enables hydrogen bonding and participation in condensation or esterification reactions . This compound is of interest in medicinal chemistry and organic synthesis, particularly as a precursor for heterocyclic compounds or bioactive molecules.

Propiedades

Fórmula molecular |

C10H8BrNO |

|---|---|

Peso molecular |

238.08 g/mol |

Nombre IUPAC |

(4-bromoquinolin-7-yl)methanol |

InChI |

InChI=1S/C10H8BrNO/c11-9-3-4-12-10-5-7(6-13)1-2-8(9)10/h1-5,13H,6H2 |

Clave InChI |

MFWFFJYKWZPXGU-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C=CN=C2C=C1CO)Br |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromoquinolin-7-yl)methanol typically involves the bromination of quinoline derivatives followed by hydroxymethylation. One common method includes the use of N-bromosuccinimide (NBS) for bromination and subsequent hydroxymethylation using formaldehyde in the presence of a base .

Industrial Production Methods: Industrial production methods for (4-Bromoquinolin-7-yl)methanol may involve large-scale bromination and hydroxymethylation reactions under controlled conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Types of Reactions: (4-Bromoquinolin-7-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The bromine atom can be reduced to form a hydrogen-substituted quinoline.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products:

Oxidation: Formation of 4-bromoquinoline-7-carboxylic acid.

Reduction: Formation of 4-hydroquinoline-7-ylmethanol.

Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

(4-Bromoquinolin-7-yl)methanol has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of (4-Bromoquinolin-7-yl)methanol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxymethyl group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparación Con Compuestos Similares

(4-Bromophenyl)methanol

Molecular Formula : C$7$H$7$BrO

Molecular Weight : 187.04 g/mol

Structure : A benzene ring with a bromine atom at the 4-position and a hydroxymethyl group (-CH$_2$OH) at the 1-position .

| Property | (4-Bromoquinolin-7-yl)methanol | (4-Bromophenyl)methanol |

|---|---|---|

| Aromatic System | Quinoline (benzene + pyridine) | Benzene |

| Polarity | Higher (due to N-heteroatom) | Moderate |

| Reactivity | Electrophilic substitution at C4; nucleophilic reactions via -CH$_2$OH | Electrophilic substitution at C4; esterification via -CH$_2$OH |

| Applications | Pharmaceutical intermediates | Solvent, organic synthesis intermediate |

Key Differences :

- The quinoline nitrogen in (4-Bromoquinolin-7-yl)methanol increases polarity and enables coordination with metals or participation in acid-base reactions, unlike the purely hydrocarbon-based (4-Bromophenyl)methanol.

- The pyridine ring in quinoline derivatives can stabilize charge-separated intermediates, enhancing reactivity in cross-coupling reactions .

7-Chloroquinoline Derivatives

Example: 4-(2-Methyl-1-pyrrolidyl)-7-chloroquinoline Structure: A quinoline ring with a chlorine atom at the 7-position and a pyrrolidine substituent at the 4-position .

| Property | (4-Bromoquinolin-7-yl)methanol | 7-Chloroquinoline Derivatives |

|---|---|---|

| Substituent | -CH$_2$OH at C7, Br at C4 | Varied (e.g., amines, halides) |

| Bioactivity | Underexplored | Antimalarial, antimicrobial |

| Synthetic Utility | Hydroxymethyl enables functionalization | Amine groups facilitate drug design |

Key Differences :

- The hydroxymethyl group in (4-Bromoquinolin-7-yl)methanol offers a versatile handle for derivatization (e.g., oxidation to carboxylic acids or formation of esters), whereas 7-chloroquinoline derivatives often rely on halogen displacement for further modifications .

4-(4-Bromophenyl)-4-oxo-but-2-enoic Acid Derivatives

Example: 3-(4-Bromophenyl)-5-carboxy-6-acetylcyclohexen-1-one Structure: Cyclohexenone ring fused with bromophenyl and acetyl groups, synthesized via Michael addition in methanol .

| Property | (4-Bromoquinolin-7-yl)methanol | Cyclohexenone Derivatives |

|---|---|---|

| Core Structure | Aromatic quinoline | Non-aromatic cyclohexenone |

| Reactivity | Aromatic electrophilic substitution | Conjugate addition, cyclization |

| Applications | Heterocyclic precursor | Key intermediates for fused rings |

Key Differences :

- The quinoline system’s aromaticity favors planar transition states in reactions, while cyclohexenone derivatives undergo ring-opening or ketone-based transformations .

Research Findings and Trends

- Synthetic Pathways: (4-Bromoquinolin-7-yl)methanol’s hydroxymethyl group is strategically positioned for nucleophilic reactions, contrasting with halogenated quinolines that require harsh conditions for substitution .

- Hydrogen Bonding: The -CH$_2$OH group enhances solubility in polar solvents and stabilizes crystal packing via intermolecular H-bonds, similar to observations in chromenone derivatives .

- Toxicity Considerations: While methanol itself is highly toxic (LD$_{50}$ ~ 5 g/kg in rats), its integration into larger aromatic systems like (4-Bromoquinolin-7-yl)methanol likely reduces volatility and absorption risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.